molecular formula C13H22N2OS B3004981 2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396855-93-8

2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide

Cat. No. B3004981
Key on ui cas rn: 1396855-93-8
M. Wt: 254.39
InChI Key: SFBDPWOOVDARON-UHFFFAOYSA-N
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Patent
US08278441B2

Procedure details

The mixture of racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine and racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (0.231 g, 0.697 mmol) are separated using a Chiralpak AD-H 3×25 cm column eluting with 3/2 EtOH:acetonitrile with 0.2% dimethylethylamine at a flow rate of 30 mL/min., 225 nM to give (4aS,7aS)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=3.12) (0.032 g, 14%): ES/MS m/e: 331 (M+1) and (4aS,7aS)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=4.479) (0.058 g, 25%). ES/MS m/e: 331 (M+1).
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Reaction Step One
Yield
0.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:16][O:15][CH2:14][CH:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1.F[C:25]1C=CC(C2C=NC=NC=2)=CC=1C12COCC1CSC(N)=N2>>[CH3:25][N:20]([CH3:21])[CH2:19][CH3:18].[F:1][C:2]1[CH:7]=[CH:6][C:5]([C@:8]23[CH2:16][O:15][CH2:14][C@H:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1

Inputs

Step One
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C12N=C(SCC1COC2)N)C=2C=NC=NC2
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1C=NC=NC1)C12N=C(SCC1COC2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
eluting with 3/2 EtOH

Outcomes

Product
Name
Type
product
Smiles
CN(CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[C@@]12N=C(SC[C@@H]1COC2)N)C=2C=NC=NC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08278441B2

Procedure details

The mixture of racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine and racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (0.231 g, 0.697 mmol) are separated using a Chiralpak AD-H 3×25 cm column eluting with 3/2 EtOH:acetonitrile with 0.2% dimethylethylamine at a flow rate of 30 mL/min., 225 nM to give (4aS,7aS)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=3.12) (0.032 g, 14%): ES/MS m/e: 331 (M+1) and (4aS,7aS)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine (TR=4.479) (0.058 g, 25%). ES/MS m/e: 331 (M+1).
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Reaction Step One
Yield
0.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:16][O:15][CH2:14][CH:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1.F[C:25]1C=CC(C2C=NC=NC=2)=CC=1C12COCC1CSC(N)=N2>>[CH3:25][N:20]([CH3:21])[CH2:19][CH3:18].[F:1][C:2]1[CH:7]=[CH:6][C:5]([C@:8]23[CH2:16][O:15][CH2:14][C@H:13]2[CH2:12][S:11][C:10]([NH2:17])=[N:9]3)=[CH:4][C:3]=1[C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1

Inputs

Step One
Name
racemic (4aSR,7aSR)-7a-(4-fluoro-3-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C12N=C(SCC1COC2)N)C=2C=NC=NC2
Name
racemic (4aSR,7aSR)-7a-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-amine
Quantity
0.231 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1C=NC=NC1)C12N=C(SCC1COC2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
eluting with 3/2 EtOH

Outcomes

Product
Name
Type
product
Smiles
CN(CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[C@@]12N=C(SC[C@@H]1COC2)N)C=2C=NC=NC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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